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Compound of Interest

Compound Name: L-Tyrosine-13C,15N

Cat. No.: B12388234

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Tyrosine
labeled with Carbon-13 (13C) and Nitrogen-15 (*°N) isotopes in the field of biomolecular Nuclear
Magnetic Resonance (NMR) spectroscopy. The unique properties of these stable isotopes
make L-Tyrosine-13C,2°N an invaluable tool for elucidating the structure, dynamics, and
interactions of proteins and other biomolecules at an atomic level. This guide will delve into the
core applications, present quantitative data, provide detailed experimental protocols, and
visualize key processes.

Core Applications of L-Tyrosine-**C,*>N in
Biomolecular NMR

The strategic incorporation of 13C and *°N isotopes into L-Tyrosine residues offers several
advantages for biomolecular NMR studies:

o Enhanced Spectral Resolution and Assignment: The introduction of 13C and *°N nuclei, both
having a nuclear spin of 1/2, allows for the use of multidimensional heteronuclear NMR
experiments.[1] These experiments, such as the *H-1>N HSQC (Heteronuclear Single
Quantum Coherence) and tH-13C HSQC, disperse the crowded proton signals into second
and third dimensions based on the chemical shifts of the directly bonded nitrogen and
carbon atoms, respectively.[2] This "fingerprint” spectrum simplifies resonance assignment, a
critical first step in any detailed NMR study.[1]
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e Probing Protein Structure and Dynamics: Isotope labeling of tyrosine is crucial for
determining the three-dimensional structures of proteins in solution.[1] Beyond static
structures, L-Tyrosine-13C,2>N enables the study of protein dynamics over a wide range of
timescales (picoseconds to seconds). NMR relaxation experiments, such as the
measurement of R1, Rz, and the heteronuclear NOE (Nuclear Overhauser Effect), provide
insights into the flexibility of the protein backbone and side chains.[3] Relaxation dispersion
experiments, on the other hand, can characterize slower, microsecond-to-millisecond
timescale motions that are often associated with enzymatic catalysis and conformational
changes.

 Investigating Molecular Interactions and Drug Discovery: L-Tyrosine residues are frequently
located at the interfaces of protein-protein interactions and in the active sites of enzymes,
particularly kinases and phosphatases. By monitoring the chemical shift perturbations
(CSPs) of 1H, >N, and 13C nuclei in labeled tyrosine residues upon the addition of a ligand or
binding partner, researchers can map the binding site, determine binding affinities, and gain
insights into the mechanism of interaction. This makes L-Tyrosine-13C,*>N a powerful tool in
drug discovery for screening compound libraries and characterizing hit-to-lead compounds.

e Studying Post-Translational Modifications: Tyrosine phosphorylation is a key post-
translational modification that regulates a vast number of cellular signaling pathways. The
distinct chemical environment of a phosphorylated tyrosine residue results in significant
changes in the NMR chemical shifts of the backbone and sidechain nuclei. By using L-
Tyrosine-13C,>N, researchers can unambiguously identify phosphorylation sites and study
the structural and dynamic consequences of this modification.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from biomolecular NMR
studies utilizing L-Tyrosine-13C,15N.

Table 1: Representative 'H, **C, and *>*N Chemical Shifts
of L-Tyrosine in a Protein Context
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Atom Chemical Shift (ppm)
Ha 4.0-5.0
HpB 2.8-3.2
Hd 7.0-73
He 6.7-7.0
Ca 55-60
Cp 37-42
Cy 128 - 132
Cd 130-134
Ce 115- 119
C¢ 155 - 160
N 110 - 130

Note: Chemical shifts are highly sensitive to the local chemical environment and can vary
depending on the protein structure, pH, and temperature. The values presented are typical
ranges.

Table 2: Phosphorylation-Induced *H Chemical Shift
Changes (Ad) for a Tyrosine Residue
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Ad (ppm) = d(phosphorylated) -

Atom
é(unphosphorylated)

Ha +0.06
Hp (pro-S) +0.10
Hp (pro-R) -0.04
Hd +0.02
He +0.26
Amide H -0.02

Positive values indicate a downfield shift. Data is for a model L-phosphotyrosine peptide and

can vary based on sequence context and solution conditions.

Table 3: Representative NMR Relaxation Parameters for

: idue i .

Parameter Typical Value Range Information Gained

Fast timescale (ps-ns)

R1 (**N) 1.0-25s71 _

backbone motions

Fast (ps-ns) and slow (pus-ms
R2 (*°N) 5-25s1 , P ) _ ® )

timescale motions

Backbone flexibility (lower
1H-1°N NOE 0.6-0.9 values indicate higher

flexibility)

) ) ) ] Conformational exchange on

Rip (°C) Varies with spin-lock field

the us-ms timescale

Values are dependent on the overall tumbling of the protein, local flexibility, and the magnetic

field strength of the NMR spectrometer.

Experimental Protocols
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This section provides detailed methodologies for key experiments involving L-Tyrosine-13C,15N.

Protocol 1: Expression and Purification of a Uniformly
13C,*>N-Labeled Protein in E. coli

This protocol outlines the steps for producing a protein with all carbon and nitrogen atoms
isotopically labeled, including those in tyrosine residues.

e Preparation of Minimal Media:

o Prepare M9 minimal media containing *>°NHa4Cl as the sole nitrogen source and [U-13C]-
glucose as the sole carbon source.

o Supplement the media with essential vitamins and trace metals.
o For a 1-liter culture, typical amounts are 1 g of *°NH4Cl and 2-4 g of [U-13C]-glucose.
e Cell Culture and Protein Expression:

o Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid
encoding the protein of interest.

o Grow a starter culture overnight in LB medium.
o Inoculate the 1-liter 13C,2>N-M9 minimal media with the starter culture.

o Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (ODeoo)
reaches 0.6-0.8.

o Induce protein expression by adding isopropyl 3-D-1-thiogalactopyranoside (IPTG) to a
final concentration of 0.5-1 mM.

o Continue to grow the cells for an additional 3-5 hours at 37°C or overnight at a lower
temperature (e.g., 18-25°C) to improve protein solubility.

e Cell Harvesting and Lysis:

o Harvest the cells by centrifugation.
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o Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCI, NaCl, and
protease inhibitors).

o Lyse the cells using sonication or a high-pressure homogenizer.

» Protein Purification:
o Clarify the cell lysate by centrifugation to remove cell debris.

o Purify the labeled protein using standard chromatography techniques, such as affinity
chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography,
and size-exclusion chromatography.

Protocol 2: Chemical Shift Perturbation (CSP) Mapping
of a Ligand Binding to a *>N-Labeled Protein

This protocol describes how to identify the binding site of a ligand on a protein by monitoring
changes in the *H-15N HSQC spectrum.

e Sample Preparation:

o Prepare a sample of the 1°N-labeled protein (typically 0.1-0.5 mM) in a suitable NMR
buffer (e.g., phosphate or Tris buffer at a specific pH, containing 5-10% Dz0).

o Prepare a concentrated stock solution of the ligand in the same buffer.
 NMR Data Acquisition:
o Acquire a reference *H-1>N HSQC spectrum of the protein alone.

o Perform atitration by adding small aliquots of the concentrated ligand stock solution to the
protein sample.

o Acquire a *H->N HSQC spectrum after each addition of the ligand. It is important to
ensure thorough mixing and temperature equilibration before each measurement.

o Data Analysis:
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[e]

Process and overlay all the acquired HSQC spectra.

o Identify the amide cross-peaks that show significant chemical shift changes upon ligand
binding. These residues are likely part of or near the binding site.

o Calculate the weighted-average chemical shift perturbation (CSP) for each residue using
the following equation: Ad = V[ (Ad_H)2 + (a * Ad_N)2] where Ad_H and Ad_N are the
chemical shift changes in the *H and >N dimensions, respectively, and a is a scaling factor
(typically around 0.15-0.2) to account for the different chemical shift ranges of *H and 1°N.

o Map the residues with significant CSPs onto the three-dimensional structure of the protein

to visualize the binding interface.

Protocol 3: *C Relaxation Dispersion NMR for Probing
Tyrosine Sidechain Dynamics

This protocol outlines the general steps for a Carr-Purcell-Meiboom-Gill (CPMG) relaxation
dispersion experiment to study the dynamics of tyrosine aromatic sidechains.

e Sample Preparation:

o Prepare a highly concentrated and stable sample of the protein selectively or uniformly
labeled with 13C.

o The protein should be in a suitable NMR buffer, and the concentration should be as high
as possible to maximize the signal-to-noise ratio.

¢ NMR Data Acquisition:
o Set up a series of 2D H-13C HSQC-based CPMG relaxation dispersion experiments.

o In these experiments, a variable number of 13C refocusing pulses are applied during a
constant relaxation delay.

o The frequency of these pulses (v_CPMG) is varied across the different experiments,
typically ranging from 50 Hz to 1000 Hz or higher.
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o Acquire a reference spectrum with no CPMG pulse train.

o Data Analysis:

o For each tyrosine sidechain 13C resonance, measure the peak intensity or volume in each
of the CPMG experiments.

o Calculate the effective transverse relaxation rate (Rz_eff) for each v_CPMG value.

o Plot R2_eff as a function of v_CPMG. A dispersion profile (i.e., a change in Rz_eff with
v_CPMQG) is indicative of conformational exchange on the ps-ms timescale.

o Fit the dispersion profiles to the appropriate theoretical model (e.g., the Carver-Richards
equations) to extract kinetic and thermodynamic parameters of the exchange process,
such as the exchange rate (k_ex), the populations of the exchanging states, and the
chemical shift difference between the states (Aw).

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and
workflows related to the application of L-Tyrosine-13C,*>N in biomolecular NMR.
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Src Kinase Activation

Click to download full resolution via product page

Caption: Simplified signaling pathway of Src kinase activation and substrate phosphorylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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